3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate
CAS No.: 68424-30-6
Cat. No.: VC17160751
Molecular Formula: C10H20O5
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68424-30-6 |
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Molecular Formula | C10H20O5 |
Molecular Weight | 220.26 g/mol |
IUPAC Name | [3-hydroxy-2,2-bis(hydroxymethyl)propyl] pentanoate |
Standard InChI | InChI=1S/C10H20O5/c1-2-3-4-9(14)15-8-10(5-11,6-12)7-13/h11-13H,2-8H2,1H3 |
Standard InChI Key | VVSFUPBJVHRTPB-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(=O)OCC(CO)(CO)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate belongs to the class of pentaerythritol esters, featuring a central glycerol-like core modified with hydroxymethyl groups and a pentanoate ester moiety. The IUPAC name, [3-hydroxy-2,2-bis(hydroxymethyl)propyl] pentanoate, reflects its branched structure:
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Core: A propane backbone substituted with two hydroxymethyl groups at the 2-position and a hydroxyl group at the 3-position.
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Ester group: A pentanoic acid () linked via an ester bond to the core’s hydroxyl group.
The canonical SMILES representation and InChIKey provide unambiguous identifiers for computational and regulatory purposes .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS No. | 70146-30-4 | |
Molecular Formula | ||
Molecular Weight | 220.26 g/mol | |
XLogP3 | 0.6 (estimated) | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 5 |
Synthesis and Manufacturing
Esterification Reaction
The synthesis of 3-hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate involves the esterification of pentaerythritol with pentanoic acid under acidic or enzymatic catalysis. The general reaction proceeds as:
Key parameters include:
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Catalysts: Sulfuric acid () or immobilized lipases (e.g., Candida antarctica lipase B).
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Temperature: 80–120°C for acid catalysis; 40–60°C for enzymatic methods.
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Yield: 70–85% after purification via vacuum distillation or column chromatography .
Industrial-Scale Production
Industrial processes optimize cost and efficiency by:
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Using excess pentanoic acid to drive equilibrium toward ester formation.
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Employing recyclable solid acid catalysts (e.g., zeolites) to minimize waste .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible with polar solvents (e.g., ethanol, acetone) and partially soluble in water (1.2 g/L at 25°C).
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Thermal Stability: Decomposes above 250°C, forming CO₂ and residual char .
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Hydrolytic Stability: Resistant to hydrolysis at neutral pH but degrades under strongly acidic or alkaline conditions.
Spectroscopic Data
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IR Spectroscopy: Peaks at 3450 cm⁻¹ (O–H stretch), 1720 cm⁻¹ (ester C=O), and 1050 cm⁻¹ (C–O–C) .
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NMR: NMR (CDCl₃, 400 MHz): δ 4.20 (m, 2H, –CH₂OCO–), 3.65 (s, 4H, –CH₂OH), 2.30 (t, 2H, –CH₂COO–).
Industrial and Research Applications
Polymer Chemistry
The compound serves as a crosslinking agent in polyurethane foams and epoxy resins, enhancing mechanical strength and thermal resistance. Its multiple hydroxyl groups enable covalent bonding with isocyanates or epichlorohydrin.
Pharmaceutical Intermediates
In drug synthesis, it acts as a prodrug carrier due to its esterase-labile linkage, enabling controlled release of pentanoic acid derivatives .
Analytical Chemistry
Reverse-phase HPLC methods (e.g., Newcrom R1 column) resolve this compound using acetonitrile/water gradients with phosphoric acid (retention time: 8.2 min) . Gas chromatography (DB-5 column) coupled with mass spectrometry provides quantification in complex matrices .
Future Directions and Research Gaps
Green Synthesis
Exploring ionic liquid-mediated esterification or photochemical activation could reduce energy consumption and byproduct formation .
Biomedical Applications
Functionalization with targeting moieties (e.g., folate) may enhance its utility in drug delivery systems .
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